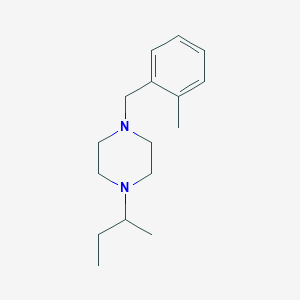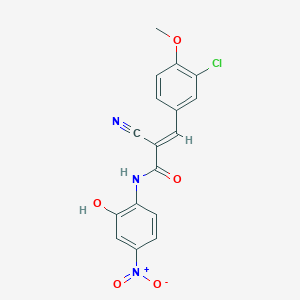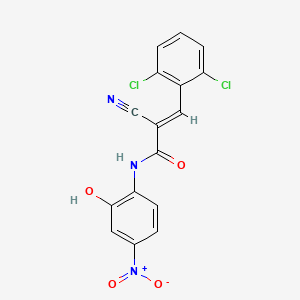![molecular formula C22H22N2O3 B10879812 ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE is an organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of a cyano group, an isopropylphenyl group, and an acrylamide moiety attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-isopropylbenzaldehyde: This can be synthesized from 4-isopropylbenzyl alcohol through oxidation.
Formation of 2-cyano-3-(4-isopropylphenyl)acrylic acid: This involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with malononitrile in the presence of a base.
Synthesis of the acrylamide derivative: The acrylic acid derivative is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoate esters or acrylamide derivatives.
Applications De Recherche Scientifique
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE involves its interaction with molecular targets in biological systems. The cyano group and the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE can be compared with other acrylamide derivatives and benzoate esters:
Similar Compounds: ETHYL (2-((3-(4-ISOPROPYLPHENYL)ACRYLOYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE, ETHYL 2-CYANO-3-(4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]OXY}-3-ETHOXYPHENYL)ACRYLATE.
Uniqueness: The presence of both the cyano group and the isopropylphenyl group in the same molecule provides unique reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
ethyl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-22(26)18-9-11-20(12-10-18)24-21(25)19(14-23)13-16-5-7-17(8-6-16)15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b19-13+ |
Clé InChI |
GCTYYVZSVBSSFW-CPNJWEJPSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)


![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)
![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
